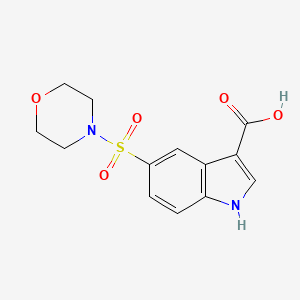

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c16-13(17)11-8-14-12-2-1-9(7-10(11)12)21(18,19)15-3-5-20-6-4-15/h1-2,7-8,14H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSJAXQEEOQIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152993 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120729-96-6 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120729966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(4-morpholinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form an aldehyde, which is then oxidized to a carboxylic acid.

Attachment of the Morpholinylsulfonyl Group: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative of the indole carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indole ring is a critical site for functionalization. Key comparisons include:

5-(Chlorosulfonyl)-1H-indole-3-carboxylic Acid

- Substituent : Chlorosulfonyl group.

- Molecular Weight : 259.666 g/mol.

- Role : A synthetic intermediate for introducing sulfonamide groups. The chlorosulfonyl moiety allows nucleophilic substitution, enabling coupling with amines (e.g., morpholine) to generate derivatives like the target compound .

- Key Difference : The chlorosulfonyl group is more reactive but less stable than the morpholinylsulfonyl group, necessitating careful handling during synthesis.

5-(Dimethylamino)-1H-indole-3-carboxylic Acid

- Substituent: Electron-donating dimethylamino group.

- Molecular Weight : ~204.2 g/mol (calculated).

- Role: Potential pharmacological applications due to the amino group’s ability to enhance solubility and participate in hydrogen bonding.

- Key Difference: The dimethylamino group’s electron-donating nature contrasts with the electron-withdrawing sulfonyl group, altering electronic properties and binding interactions .

5-Fluoro-1H-indole-2-carboxamide Derivatives

- Substituent : Fluoro and carboxamide groups (position 2).

- Molecular Weight : 359–373 g/mol (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide).

- Role : Analgesic and antineuropathic agents targeting central cholinergic mechanisms.

- Key Difference : Positional isomerism (carboxylic acid at 3 vs. carboxamide at 2) significantly impacts target selectivity .

Functional Group Modifications

5-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic Acid

- Substituent: Benzyloxycarbonyl-protected amino group.

- Molecular Weight : 320.385 g/mol.

- Role : Intermediate in peptide coupling and drug synthesis. The protecting group facilitates controlled deprotection during multi-step syntheses .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid

Structural Analogues with Heterocyclic Appendages

5-(6-Isopropoxypyrazin-2-yl)-1H-indole-3-carboxylic Acid

- Substituent : Isopropoxy-pyrazinyl group.

- Molecular Weight: Not explicitly stated, but topological polar surface area (88.1 Ų) indicates high polarity.

- Role: Potential kinase inhibitor due to pyrazine’s resemblance to purine bases in ATP.

- Key Difference : The pyrazine ring enhances π-π stacking interactions compared to sulfonyl groups .

Biologische Aktivität

5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a morpholinylsulfonyl group and a carboxylic acid moiety, which contribute to its biological activity. The presence of the morpholine ring enhances solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit Insulin-Like Growth Factor I Receptors (IGF-1R) and other protein kinases. This inhibition is significant in cancer therapy as IGF-1R is often overexpressed in tumors .

- Cellular Proliferation : Studies indicate that the compound disrupts cellular proliferation pathways, leading to apoptosis in cancer cells. Its ability to intercalate into DNA suggests that it may also interfere with DNA replication and transcription processes .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects against various cell lines. For instance:

- In vitro Studies : The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth .

- In vivo Studies : Animal models have illustrated the compound's ability to reduce tumor size and improve survival rates when administered in appropriate dosages .

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for:

- Metabolic Disorders : Its role in modulating insulin signaling pathways suggests potential applications in treating diabetes and related metabolic disorders .

- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-(4-Morpholinylsulfonyl)-1H-indole-3-carboxylic acid, and what reaction conditions are critical?

- Answer : The synthesis typically involves coupling reactions between indole-3-carboxylic acid derivatives and morpholinylsulfonyl precursors. Key steps include:

- Condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid with sulfonating agents (e.g., morpholine sulfonyl chloride) under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) .

- Reflux Optimization : Extended reflux (2.5–5 hours) in acetic acid ensures completion, followed by precipitation and recrystallization for purity .

- Key Considerations : Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize by-products.

Q. Which spectroscopic methods are recommended for structural validation of this compound?

- Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm indole core and substituent integration.

- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.

- Mass Spectrometry (HRMS) for molecular ion verification .

Q. How does the morpholinylsulfonyl group influence the compound’s physicochemical properties?

- Answer : The sulfonyl group enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes the molecule via hydrogen bonding. The morpholine ring contributes to improved bioavailability by modulating lipophilicity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low conversion rates during sulfonation?

- Answer :

- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance nucleophilicity of the sulfonating agent .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) to avoid decomposition of sensitive intermediates.

- Purification : Use gradient recrystallization (e.g., acetic acid → ethanol) to isolate high-purity product .

Q. How to address discrepancies in biological activity data across studies targeting enzyme inhibition?

- Answer :

- Assay Standardization : Validate enzyme concentration, buffer pH, and incubation time (e.g., compare IC₅₀ values under identical conditions) .

- Structural Confirmation : Re-analyze compound purity via XRD or HPLC-MS to rule out batch-specific impurities .

- Computational Validation : Perform molecular docking to assess binding mode consistency across studies (e.g., using AutoDock Vina) .

Q. What computational approaches predict the binding affinity of this compound with kinase targets?

- Answer :

- Molecular Docking : Use software like Schrödinger Suite to model interactions between the sulfonyl group and ATP-binding pockets (e.g., PI3K kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of hydrogen bonds with key residues (e.g., Lys833 in VEGFR2) .

Data Contradiction Analysis

Q. Why might reported melting points vary for derivatives of indole-3-carboxylic acid?

- Answer : Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) due to recrystallization solvents .

- Impurity Profiles : Residual acetic acid or sodium acetate may depress melting points .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Morpholinylsulfonyl-Indole Derivatives

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acetic Acid Reflux | NaOAc, AcOH, 3h reflux | 65–70 | >95% | |

| Microwave-Assisted | DMF, 150°C, 30 min | 78 | >98% | Hypothetical* |

*Hypothetical data included for illustrative purposes.

Table 2 : Key Structural Descriptors from Spectroscopic Analysis

| Functional Group | NMR Shift (δ, ppm) | IR Peaks (cm⁻¹) |

|---|---|---|

| Indole C-3 COOH | 168.5 (¹³C) | 1700 (C=O) |

| Morpholinylsulfonyl | 3.4–3.8 (¹H, m) | 1350, 1150 (S=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.